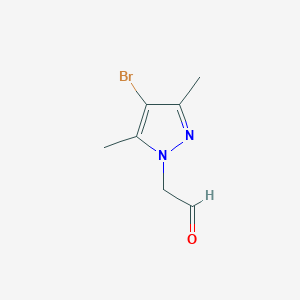

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

CAS No.: 1171626-73-5

Cat. No.: VC2298756

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171626-73-5 |

|---|---|

| Molecular Formula | C7H9BrN2O |

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde |

| Standard InChI | InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |

| Standard InChI Key | MEXYAEURZVCYGA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CC=O)C)Br |

| Canonical SMILES | CC1=C(C(=NN1CC=O)C)Br |

Introduction

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are widely recognized for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties. This compound contains a bromine-substituted pyrazole ring attached to an acetaldehyde functional group, making it an interesting target for synthetic and biological studies.

Synthesis Pathways

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step reactions starting with pyrazole precursors:

-

Bromination of Pyrazole Derivatives:

Bromine is introduced at the 4-position of the pyrazole ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. -

Aldehyde Functionalization:

The aldehyde group is introduced via alkylation or formylation reactions, often using reagents such as paraformaldehyde or acetic anhydride in the presence of catalysts.

These steps require precise reaction conditions to ensure selectivity and high yields.

Applications

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde has potential applications in several fields:

-

Medicinal Chemistry:

-

Organic Synthesis:

-

The aldehyde group serves as a versatile functional handle for further chemical modifications, enabling the synthesis of complex molecules.

-

-

Material Science:

-

Pyrazole derivatives are explored as ligands in coordination chemistry and as building blocks for advanced materials.

-

Biological Relevance

Pyrazole derivatives have demonstrated significant biological activities:

-

Antioxidant Activity: Compounds with similar structures exhibit radical scavenging properties .

-

Cytotoxicity: Some pyrazoles are cytotoxic against cancer cell lines due to their ability to induce apoptosis .

Although specific data on (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde's biological activity is limited, its structural similarity to other bioactive pyrazoles suggests potential applications in drug discovery.

Chemical Safety and Handling

| Property | Value |

|---|---|

| Hazard Classification | Likely irritant due to aldehyde group |

| Precautions | Use protective gloves and eyewear; handle in a fume hood |

The compound's reactivity, particularly due to the aldehyde functional group, necessitates careful handling to avoid unwanted reactions or exposure.

Future Directions

Further research on (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde could focus on:

-

Biological Evaluation:

Screening for antimicrobial, anticancer, or enzyme inhibitory activities. -

Synthetic Applications:

Exploring its use as an intermediate in synthesizing complex heterocyclic compounds. -

Material Development:

Investigating its potential as a ligand in metal-organic frameworks or other advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume